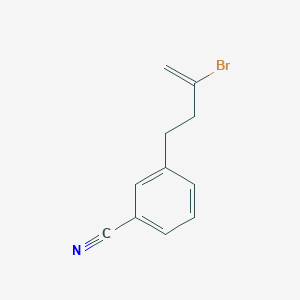

2-Bromo-4-(3-cyanophenyl)-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

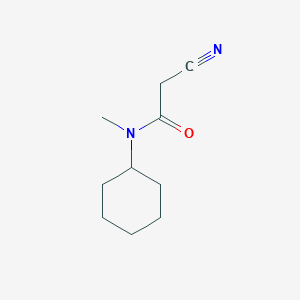

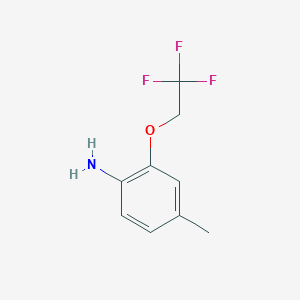

2-Bromo-4-(3-cyanophenyl)-1-butene is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis and Building Blocks Compounds similar to 2-Bromo-4-(3-cyanophenyl)-1-butene are investigated as building blocks in organic synthesis, offering pathways to a variety of chemical structures. For example, derivatives of bromo-butenes have been utilized in reactions yielding heterocycles and carbocycles through Michael addition and stepwise protocols, demonstrating their versatility as intermediates in the synthesis of complex molecules (Westerlund, Gras, & Carlson, 2001). Similarly, the synthesis of (Z)-1-bromo-2-methyl-1-butene through a Wittig-Horner reaction highlights the potential of such compounds in the synthesis of geometrically defined alkenes (He, 2004).

Material Science and Catalysis In the field of material science and catalysis, the reactivity of C4 hydrocarbons, including brominated butenes, on Pt(111) surfaces has been explored, revealing mechanisms for hydrogenation, dehydrogenation, and double-bond isomerization (Lee & Zaera, 2005). This research could inform the development of catalysts and processes for the selective conversion of similar compounds, including this compound.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Brominated compounds often interact with various proteins and enzymes in the body due to the high reactivity of the bromine atom .

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Brominated compounds often act by forming covalent bonds with amino acids in proteins, altering their function .

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .

Pharmacokinetics

They may be metabolized by various enzymes and excreted in the urine .

Result of Action

Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “2-Bromo-4-(3-cyanophenyl)-1-butene”. Brominated compounds can potentially cause a wide range of effects due to their reactivity .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and light can all potentially affect the action of this compound .

Propiedades

IUPAC Name |

3-(3-bromobut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9(12)5-6-10-3-2-4-11(7-10)8-13/h2-4,7H,1,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYITYNQHCRQMQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641140 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-72-8 |

Source

|

| Record name | 3-(3-Bromo-3-buten-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1290865.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)